methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate: is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a methyl ester group at the 2-position of the indole ring and a 4-chlorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method to synthesize indole derivatives involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole core.
Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-chlorophenyl group onto the indole ring.
Industrial Production Methods: Industrial production of methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl ester group.
Reduction: Reduction reactions may target the carbonyl group of the ester, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
- Methyl 3-(4-bromophenyl)-1H-indole-2-carboxylate
- Methyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
- Methyl 3-(4-methylphenyl)-1H-indole-2-carboxylate
Uniqueness: Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding and affect the compound’s lipophilicity, potentially altering its biological activity compared to other similar compounds.
Biological Activity
Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound features an indole core, which is known for its role in various biological systems. The presence of a chlorophenyl substituent enhances its pharmacological potential. The compound is primarily studied for its anti-inflammatory , anticancer , and antimicrobial properties, making it a candidate for further pharmaceutical development.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
- HDAC Inhibition : Recent studies have identified derivatives of this compound as potent histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression .
- Integrase Inhibition : Structural modifications have shown that certain derivatives can inhibit HIV-1 integrase, indicating potential antiviral applications .
Pharmacological Studies
Numerous studies have evaluated the pharmacological effects of this compound and its derivatives. Below are key findings from recent research:
Case Studies
- Anticancer Activity : A study synthesized a series of indole derivatives based on this compound, demonstrating significant antiproliferative effects against various cancer cell lines, with IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Antiviral Potential : Research focusing on HIV-1 integrase inhibitors revealed that specific modifications to the indole structure significantly increased antiviral potency, showcasing the compound's potential in treating viral infections .
- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-16(19)15-14(10-6-8-11(17)9-7-10)12-4-2-3-5-13(12)18-15/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDGXKATXQOICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233184 | |
Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-35-2 | |
Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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